6-Demethoxytangeretin
Overview
Description
. This compound is part of the flavonoid family, which is known for its diverse biological activities. 6-Demethoxytangeretin has garnered attention due to its anti-inflammatory and anti-allergic properties .
Mechanism of Action
Target of Action
6-Demethoxytangeretin, a citrus flavonoid isolated from Citrus reticulata, primarily targets the Anaplastic Lymphoma Kinase (ALK) and Mitogen-Activated Protein Kinases (MAPKs) in human mast cells .
Mode of Action
This compound interacts with its targets, ALK and MAPKs, to suppress the production and gene expression of interleukin-6 in human mast cells . This interaction results in the inhibition of these kinases, thereby suppressing the activation of mast cells .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the ALK and MAPK pathways. These pathways are crucial for the production and gene expression of interleukin-6 in human mast cells . By inhibiting these pathways, this compound suppresses the activation of mast cells, thereby reducing the production of pro-inflammatory cytokines .
Result of Action
The molecular and cellular effects of this compound’s action include the suppression of interleukin-6 production, tumor necrosis factor-alpha gene expression, ALK, and MAPKs in human mast cells stimulated by phorbol 12-myristate 13-acetate (PMA) plus A23187 . This suggests that this compound may be involved in the regulation of mast cell-mediated inflammatory responses .
Biochemical Analysis
Biochemical Properties
6-Demethoxytangeretin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to suppress the production and gene expression of interleukin-6 in human mast cells via the anaplastic lymphoma kinase and mitogen-activated protein kinase pathways . This interaction suggests that this compound may be involved in the regulation of inflammatory responses. Additionally, it facilitates CRE-mediated transcription associated with learning and memory in cultured hippocampal neurons .
Cellular Effects
This compound exerts multiple effects on various cell types and cellular processes. In human mast cells, it suppresses the production of interleukin-6 and tumor necrosis factor-alpha gene expression, thereby modulating inflammatory responses . The compound also influences cell signaling pathways, such as the anaplastic lymphoma kinase and mitogen-activated protein kinase pathways, which are crucial for cell activation and proliferation . Furthermore, this compound enhances CRE-mediated transcription in hippocampal neurons, which is associated with learning and memory .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules and pathways. It inhibits the activity of anaplastic lymphoma kinase and mitogen-activated protein kinases, leading to the suppression of interleukin-6 production and gene expression in human mast cells . This inhibition results in the downregulation of inflammatory responses. Additionally, this compound facilitates CRE-mediated transcription in hippocampal neurons, which is linked to learning and memory processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can suppress the activation of human mast cells over time by inhibiting the activity of anaplastic lymphoma kinase and mitogen-activated protein kinases . This suggests that the compound may have sustained anti-inflammatory effects in vitro.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound have been associated with more pronounced anti-inflammatory and anti-allergic effects . It is essential to determine the threshold and toxic effects of this compound at high doses to ensure its safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by anaplastic lymphoma kinase and mitogen-activated protein kinases . These pathways play a critical role in the regulation of inflammatory responses and cellular metabolism. The compound’s interaction with these enzymes and cofactors can influence metabolic flux and metabolite levels, thereby modulating cellular functions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported via specific transporters and binding proteins that facilitate its localization and accumulation in target cells . This distribution is crucial for the compound’s effectiveness in modulating inflammatory responses and enhancing CRE-mediated transcription in hippocampal neurons.
Subcellular Localization
This compound’s subcellular localization plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on inflammatory responses and cellular metabolism . Post-translational modifications and targeting signals may influence the localization and activity of this compound, ensuring its precise action within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Demethoxytangeretin typically involves the extraction from natural sources such as Citrus reticulata. The process includes the isolation of the flavonoid through solvent extraction and chromatographic techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from citrus peels, followed by purification using advanced chromatographic methods. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Demethoxytangeretin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the flavonoid structure, potentially enhancing its biological activity.
Reduction: Reduction reactions can alter the functional groups, affecting the compound’s reactivity.
Substitution: Substitution reactions can introduce new functional groups, modifying the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce new functional groups .
Scientific Research Applications
6-Demethoxytangeretin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and reactivity.
Comparison with Similar Compounds
6-Demethoxytangeretin is unique among flavonoids due to its specific biological activities. Similar compounds include:
Tangeretin: Another citrus flavonoid with similar anti-inflammatory properties.
Nobiletin: Known for its anti-cancer and anti-inflammatory activities.
Sinensetin: Exhibits strong anticancer activities and other pharmacological benefits
In comparison, this compound stands out for its specific inhibition of anaplastic lymphoma kinase and its role in CRE-mediated transcription, making it a valuable compound for research and therapeutic applications .
Properties
IUPAC Name |
5,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)14-9-13(20)17-15(22-2)10-16(23-3)18(24-4)19(17)25-14/h5-10H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGJUTBQQURRGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348077 | |
Record name | 4',5,7,8-Tetramethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6601-66-7 | |
Record name | 6-Demethoxytangeretin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6601-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Demethoxytangeretin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006601667 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4',5,7,8-Tetramethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-DEMETHOXYTANGERETIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U2U884D0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main biological activities reported for 6-demethoxytangeretin?
A: this compound, a flavonoid found in citrus fruits like niihime [], has demonstrated anti-inflammatory and potential cognitive-enhancing properties in in vitro studies. Research suggests that it can suppress the production of pro-inflammatory mediators like interleukin-6 (IL-6) [] and matrix metalloproteinase 9 (MMP-9) [] in cellular models. Additionally, it has shown the ability to enhance extracellular signal-regulated kinase (ERK) phosphorylation in neuronal cells, a pathway crucial for memory consolidation [].
Q2: How does this compound exert its anti-inflammatory effects?
A: Studies using human mast cells (HMC-1) suggest that this compound inhibits the activation of anaplastic lymphoma kinase (ALK) and mitogen-activated protein kinases (MAPKs) []. These signaling pathways play critical roles in the production and release of inflammatory mediators. By suppressing ALK and MAPK activity, this compound effectively reduces the expression of genes involved in inflammation, such as tumor necrosis factor-alpha (TNF-α) and IL-6 [].
Q3: Does the structure of this compound influence its biological activity?
A: Research comparing nobiletin analogs, including this compound, suggests that subtle structural differences significantly impact their biological activity []. For instance, while both nobiletin and this compound enhanced ERK phosphorylation in PC12D cells, this compound exhibited a more pronounced effect []. This highlights the importance of the specific methoxy group arrangement within the flavonoid structure for its interaction with biological targets.
Q4: Has this compound been identified in any other citrus fruits besides niihime?
A: While this compound was first reported in niihime [], it has also been isolated from other citrus species, including Citrus depressa [] and rough lemon (Citrus jambhiri) []. This suggests that the presence of this flavonoid may be relatively common within the Citrus genus, opening possibilities for exploring its bioactivity from various natural sources.
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